2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl substituents at the 4,4,5,5-positions. The (1E)-3-ethylpent-1-en-1-yl group confers an alkenyl functionality, positioning it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . Its stereochemistry (E-configuration) ensures regioselectivity in organic transformations, particularly in forming carbon-carbon bonds.
Properties
Molecular Formula |
C13H25BO2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-[(E)-3-ethylpent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-7-11(8-2)9-10-14-15-12(3,4)13(5,6)16-14/h9-11H,7-8H2,1-6H3/b10-9+ |
InChI Key |
DFGRRPBVSHPHHC-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(CC)CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method involves the hydroboration of 3-ethylpent-1-ene with a borane reagent, followed by oxidation to form the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds with different functional groups.
Scientific Research Applications
2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, the compound is used to study boron-containing biomolecules and their interactions with biological systems.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties.
Mechanism of Action
The mechanism by which 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical reactions and enhancing the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the molecular targets present.
Comparison with Similar Compounds
Structural Variations in the Boronate Core
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is conserved across analogues, but substituents on the boron atom vary significantly, influencing reactivity and applications:
Reactivity and Stability
- Alkenyl vs. Aryl Substituents : The target compound’s alkenyl group offers greater flexibility in conjugate addition or cyclopropanation compared to aryl analogues like the cyclopropoxynaphthyl derivative . However, aryl boronic esters exhibit higher thermal stability and slower hydrolysis rates due to aromatic ring conjugation .
- Steric Effects : Bulky substituents (e.g., adamantyl in ) hinder cross-coupling efficiency but improve selectivity in asymmetric synthesis. The 3-ethylpentenyl group balances moderate steric demand with reactivity.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase boron electrophilicity, accelerating transmetalation in Suzuki reactions. The alkenyl group in the target compound provides mild electron-withdrawing effects via conjugation.
Critical Analysis of Key Differences
- Biological Activity : Aryl derivatives dominate drug discovery due to stability and target affinity, whereas alkenyl boronic esters (like the target compound) are preferred as synthetic intermediates.
- Synthetic Versatility : Alkenyl groups allow post-functionalization (e.g., hydroboration or Diels-Alder reactions), unlike rigid aryl systems .
- Stability in Protic Media : The target compound’s alkenyl chain may increase susceptibility to hydrolysis compared to electron-deficient aryl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
